molecular formula C5H14NO2P B1139186 CGP 36216

CGP 36216

Cat. No. B1139186
M. Wt: 151.14 g/mol
InChI Key: RWCIPYZWXPUGRM-UHFFFAOYSA-N
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Patent
US09035088B2

Procedure details

In a glass autoclave, 240 g of ethanol, 68 g of ammonia, 52 g of water, 6.4 g of Raney® nickel (doped with 1.5% by weight of chromium), 54.4 g (0.37 mol) of ethyl-(2-cyanoethyl)phosphinic acid (produced as in Example 5) are reacted at 70° C. with hydrogen at 25 bar. Following a reaction time of 8 hours, the autoclave was let down, the reaction solution was filtered and the filtrate was concentrated in vacuo. The residue obtained is taken up in 150 g of water admixed with about 30 g (0.37 mol) of 50% sodium hydroxide solution and neutralized by addition of about 18.1 g (0.19 mol) of concentrated sulfuric acid, and thereafter the water is distilled off in vacuo. The residue is taken up in ethanol and filtered. The solvent of the filtrate is removed. The product is purified by chromatography to obtain 37.4 g (67% of theory) of ethyl(3-aminopropyl)phosphinic acid as colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Three
Quantity
68 g
Type
reactant
Reaction Step Four
Name
ethyl-(2-cyanoethyl)phosphinic acid
Quantity
54.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
52 g
Type
solvent
Reaction Step Four
Quantity
240 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N.[CH2:2]([P:4]([CH2:7][CH2:8][C:9]#[N:10])(=[O:6])[OH:5])[CH3:3].[H][H].[OH-].[Na+].S(=O)(=O)(O)O>O.[Ni].C(O)C>[CH2:2]([P:4]([CH2:7][CH2:8][CH2:9][NH2:10])(=[O:5])[OH:6])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
68 g
Type
reactant
Smiles
N
Name
ethyl-(2-cyanoethyl)phosphinic acid
Quantity
54.4 g
Type
reactant
Smiles
C(C)P(O)(=O)CCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
6.4 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
52 g
Type
solvent
Smiles
O
Name
Quantity
240 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction time of 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
the water is distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate is removed
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)P(O)(=O)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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